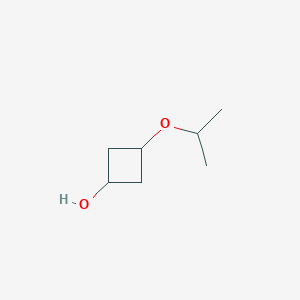

3-(Propan-2-yloxy)cyclobutan-1-ol

Description

BenchChem offers high-quality 3-(Propan-2-yloxy)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Propan-2-yloxy)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKJZVGMPBOICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(Propan-2-yloxy)cyclobutan-1-ol

The following technical guide details the chemical structure, synthesis, and properties of 3-(Propan-2-yloxy)cyclobutan-1-ol , a specialized aliphatic scaffold used in medicinal chemistry.

Executive Summary

3-(Propan-2-yloxy)cyclobutan-1-ol (also known as 3-isopropoxycyclobutanol) is a disubstituted cyclobutane derivative characterized by a hydroxyl group at position 1 and an isopropoxy ether linkage at position 3.[1]

In modern drug discovery, this molecule serves as a critical sp³-rich building block .[1] It is frequently employed as a bioisostere to replace phenyl rings or flexible alkyl chains, offering a rigidified geometry that can improve metabolic stability and solubility while maintaining specific vector orientations for ligand-protein binding. Its amphiphilic nature—combining a polar hydrogen-bond donor (-OH) with a lipophilic ether tail—makes it an ideal fragment for exploring structure-activity relationships (SAR).[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-(Propan-2-yloxy)cyclobutan-1-ol |

| Common Synonyms | 3-Isopropoxycyclobutanol; 3-Isopropoxycyclobutan-1-ol |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol |

| SMILES | CC(C)OC1CC(O)C1 |

| Core Scaffold | Cyclobutane (1,3-disubstituted) |

Stereochemistry: The Cis/Trans Paradigm

The 1,3-disubstitution pattern on the cyclobutane ring introduces geometric isomerism. Understanding the distinction between cis and trans isomers is vital for biological activity, as they present the functional groups in significantly different spatial vectors.

-

Cis-Isomer: The hydroxyl (-OH) and isopropoxy (-OiPr) groups are on the same side of the ring plane.[1] In the preferred puckered conformation, this often places one substituent in a pseudo-equatorial position and the other in pseudo-axial, or both in pseudo-equatorial depending on transannular interactions.

-

Trans-Isomer: The groups are on opposite sides of the ring plane.[1] This isomer is generally thermodynamically more stable due to reduced steric strain between the substituents.

Diagram 1: Structural Isomerism Logic The following diagram illustrates the geometric relationship and the puckering effect of the cyclobutane ring.

Caption: Geometric isomerism of 1,3-disubstituted cyclobutanes. The trans isomer typically adopts a conformation minimizing transannular strain.

Synthesis & Manufacturing

The most robust route to 3-(Propan-2-yloxy)cyclobutan-1-ol is the reduction of its corresponding ketone precursor, 3-(Propan-2-yloxy)cyclobutan-1-one (CAS 1518213-91-6).[1] This method allows for the generation of both isomers, which can often be separated via chromatography.

Synthetic Route: Ketone Reduction

Reaction Principle: Nucleophilic addition of hydride to the carbonyl carbon. Reagents: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1] Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).[1]

Protocol: Reduction of 3-(Propan-2-yloxy)cyclobutan-1-one[1]

-

Preparation: Dissolve 3-(propan-2-yloxy)cyclobutan-1-one (1.0 eq) in anhydrous Methanol (0.5 M concentration) at 0°C under an inert atmosphere (N₂).

-

Addition: Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (stain with KMnO₄) or LC-MS.[1]

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to separate cis and trans diastereomers if necessary.

Diagram 2: Synthesis Workflow

Caption: Step-wise reduction protocol for synthesizing the target alcohol from its ketone precursor.

Physicochemical Properties

The following data points are essential for evaluating the molecule's suitability in biological assays.

| Property | Value (Predicted/Observed) | Significance |

| Physical State | Colorless Oil / Low-melting Solid | Handling requires liquid transfer tools.[1] |

| Boiling Point | ~170-180°C (at 760 mmHg) | High boiling point indicates low volatility.[1] |

| Solubility | High in DCM, MeOH, DMSO; Moderate in Water | Amphiphilic nature aids formulation. |

| cLogP | 0.8 – 1.1 | Ideal for fragment-based design (Rule of 3 compliant).[1] |

| H-Bond Donors | 1 (Hydroxyl) | Critical for active site engagement.[1] |

| H-Bond Acceptors | 2 (Ether, Alcohol) | Facilitates water solubility and binding.[1] |

| TPSA | ~29.5 Ų | Indicates good membrane permeability.[1] |

Applications in Medicinal Chemistry

Bioisosterism and Scaffold Hopping

3-(Propan-2-yloxy)cyclobutan-1-ol is primarily used to replace:

-

Gem-dimethyl groups: The cyclobutane ring provides similar steric bulk but with defined vectors.[1]

-

Linear alkyl chains: The ring constrains the conformation, reducing the entropic penalty upon binding to a protein target.

-

Phenyl rings: As a saturated bioisostere, it offers better solubility and metabolic stability (avoiding aromatic oxidation) while maintaining a similar spatial volume.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and balanced hydrophilicity, this molecule is an excellent "fragment" starter.[1]

-

Linker Utility: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) for nucleophilic substitution, or oxidized back to the ketone for reductive amination, allowing the attachment of diverse pharmacophores at the 1-position.

-

Ether Stability: The isopropoxy group is generally metabolically stable, resisting rapid hydrolysis or oxidation compared to esters.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS may be limited, standard protocols for aliphatic alcohols and ethers apply.

-

Hazards:

-

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).[1]

-

Safety goggles with side shields.

-

Work within a fume hood to avoid inhalation of vapors.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption.

References

-

PubChem Compound Summary. "3-(Propan-2-yloxy)cyclobutan-1-ol."[1][3] National Center for Biotechnology Information. Accessed October 2025. [Link]

-

Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Contextual reference for 4-membered ring properties). [Link][1]

-

Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019. (Context on cyclobutanes as bioisosteres). [Link][1]

Sources

Solubility Profile of 3-(Propan-2-yloxy)cyclobutan-1-ol in Organic Solvents

[1]

Executive Summary

3-(Propan-2-yloxy)cyclobutan-1-ol (CAS: 1821828-04-9 for cis/trans mix; specific isomers vary) is a critical intermediate in medicinal chemistry, particularly for introducing rigid, metabolic-stable cyclobutane scaffolds into drug candidates.[1] It is notably utilized in the synthesis of CDK2 degraders and potentially as a bioisostere in JAK inhibitor optimization.

This molecule exists primarily as a colorless oil at room temperature.[2] Its amphiphilic nature—combining a polar hydroxyl group and an ether linkage with a lipophilic cyclobutane/isopropyl core—grants it a broad solubility window. It is miscible with most polar organic solvents (alcohols, chlorinated hydrocarbons) and exhibits significant solubility in non-polar hydrocarbons (toluene), making it highly adaptable for diverse process chemistry workflows.[1]

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to solvent selection.

| Property | Value / Description | Mechanistic Implication |

| Molecular Formula | C₇H₁₄O₂ | Low molecular weight (130.19 g/mol ) favors high solvent accessibility.[1] |

| Physical State | Colorless Oil | Indicates weak intermolecular crystal lattice forces; easier to dissolve than high-MP solids. |

| LogP (Predicted) | 1.1 – 1.4 | Lipophilic-Hydrophilic Balance: It sits in the "sweet spot" (LogP 1–3), soluble in both aqueous-organic mixtures and pure organics.[1] |

| H-Bond Donors | 1 (-OH) | Capable of donating H-bonds to water, alcohols, and ethers.[1] |

| H-Bond Acceptors | 2 (-O-, -OH) | Accepts H-bonds, enhancing solubility in protic solvents.[1] |

| Stereochemistry | cis / trans isomers | Isomers may partition differently in chiral environments but show similar bulk solubility. |

Solubility Profile & Solvent Compatibility[1][3]

The following data synthesizes empirical process observations (e.g., reaction media, extraction protocols) and calculated solubility parameters.

Solubility Matrix

| Solvent Class | Solvent Examples | Solubility Status | Process Application |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Hydrogenation media; Nucleophilic substitution reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Primary solvent for acylation/activation steps (e.g., with triphosgene). |

| Aromatic Hydrocarbons | Toluene | Soluble | Reaction solvent for alkylation (e.g., with 2-iodopropane).[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Miscible | Standard extraction solvent; Chromatography mobile phase. |

| Ethers | THF, MTBE, 2-MeTHF | Miscible | Grignard reactions; Reductions (LiAlH₄).[1] |

| Alkanes | Heptane, Hexane, Petroleum Ether | Soluble | Used in silica gel chromatography (as the non-polar eluent component). |

| Water | Water | Soluble | Likely soluble to miscible due to low C/O ratio (3.5:1). |

Critical Solvent Behaviors

-

Reaction Media (Toluene): The synthesis of the benzyl-protected precursor is performed in toluene at elevated temperatures (72°C), indicating high solubility in aromatics even when derivatized.

-

Hydrogenation (Methanol): The deprotection step (removing benzyl group) occurs in methanol, confirming the free alcohol is fully soluble in lower alcohols.

-

Purification (Petroleum Ether/EtOAc): The molecule is purified via silica gel chromatography using a gradient of Petroleum Ether and Ethyl Acetate (typically 10:1 to 1:1), proving it remains soluble in non-polar alkanes but requires polar modifiers for elution.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for critical crystallization or formulation steps.

-

Preparation: Weigh 100 mg of 3-(Propan-2-yloxy)cyclobutan-1-ol into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Miscible: Single phase observed immediately.

-

Soluble: Dissolution occurs within <1 mL solvent (Solubility > 100 mg/mL).

-

Sparingly Soluble: Requires >3 mL solvent.

-

-

Gravimetric Check: If undissolved material remains, filter the supernatant, dry the residue, and weigh to calculate the dissolved fraction.[1]

Protocol B: Solvent Swap (Toluene to Methanol)

Common in the transition from alkylation to hydrogenation steps.

-

Concentration: Concentrate the Toluene reaction mixture under reduced pressure (Rotavap) at 45°C until a viscous oil is obtained. Note: The oil is stable, but avoid prolonged heating >80°C.[1]

-

Chase: Add 2 volumes of Methanol and re-concentrate to remove residual Toluene azeotropically.

-

Reconstitution: Dissolve the final oil in 10 volumes of anhydrous Methanol for the Pd/C hydrogenation step.

Process Logic & Visualization

Diagram 1: Solubility-Driven Process Workflow

This diagram illustrates how the solubility profile dictates the solvent system changes during the synthesis of a typical CDK2 degrader intermediate.

Caption: Figure 1. Solvent progression in the synthesis of 3-(Propan-2-yloxy)cyclobutan-1-ol derivatives, leveraging its solubility in Toluene, Methanol, and DCM.

Diagram 2: Solubility Testing Decision Tree

A logic gate for researchers determining the optimal solvent for new formulations.

Caption: Figure 2. Decision tree for selecting solvents based on the application of 3-(Propan-2-yloxy)cyclobutan-1-ol.

References

-

World Intellectual Property Organization (WIPO). Compounds that mediate protein degradation and methods of use thereof. WO2024092039A1. Published May 2024. (Describes the synthesis of (1s,3s)-3-isopropoxycyclobutanol).

-

PubChem. 3-(Propan-2-yloxy)cyclobutan-1-ol Compound Summary. National Library of Medicine. [1]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solubility prediction of ether-alcohols).

An In-depth Technical Guide to 3-Isopropoxycyclobutan-1-ol: Synthesis, Identification, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-isopropoxycyclobutan-1-ol, a substituted cyclobutanol of interest in synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical information, stereoselective synthetic strategies, and the logic behind its scientific application, grounded in authoritative references.

Core Chemical Identity and Molecular Descriptors

3-Isopropoxycyclobutan-1-ol, with the IUPAC name 3-(propan-2-yloxy)cyclobutan-1-ol , is a cyclobutane derivative featuring both a hydroxyl and an isopropoxy functional group.[1] The presence of two substituents on the cyclobutane ring gives rise to cis and trans stereoisomers, which can have distinct physical and chemical properties.

For unambiguous identification and use in computational chemistry, the following molecular identifiers are crucial:

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChemLite[1] |

| IUPAC Name | 3-(propan-2-yloxy)cyclobutan-1-ol | PubChemLite[1] |

| SMILES | CC(C)OC1CC(C1)O | PubChemLite[1] |

| InChI Key | WUKJZVGMPBOICL-UHFFFAOYSA-N | PubChemLite[1] |

| Molecular Weight | 130.18 g/mol | - |

| CAS Number | Not assigned for general structure. Assigned to specific stereoisomers. | - |

| Precursor CAS | 1518213-91-6 (for 3-isopropoxycyclobutan-1-one) | ChemScene[6] |

Stereoselective Synthesis: A Mechanistic Approach

The primary and most direct route to 3-isopropoxycyclobutan-1-ol is the reduction of its corresponding ketone, 3-isopropoxycyclobutan-1-one. The stereochemical outcome of this reduction is of paramount importance and is governed by the principles of nucleophilic addition to a cyclic ketone.

The Predominance of the cis-Isomer

Research into the hydride reduction of 3-substituted cyclobutanones has demonstrated a high diastereoselectivity for the formation of the cis-alcohol.[7] This stereochemical preference can be rationalized by considering the steric and electronic factors influencing the trajectory of the incoming hydride nucleophile.

The cyclobutane ring exists in a puckered conformation. For a 3-substituted cyclobutanone, the substituent (in this case, the isopropoxy group) will preferentially occupy a pseudo-equatorial position to minimize steric strain. The two faces of the carbonyl group are diastereotopic, and the hydride can attack from either the same side as the substituent (syn-face) to yield the trans-alcohol or from the opposite side (anti-face) to give the cis-alcohol.

Studies have shown that the anti-facial attack is sterically less hindered, leading to the thermodynamically more stable cis-product where both substituents are in a pseudo-equatorial-like arrangement. This selectivity is often enhanced at lower temperatures and with less polar solvents.[7]

Caption: Synthetic pathway to 3-isopropoxycyclobutan-1-ol.

Representative Experimental Protocol

The following protocol is a representative procedure for the stereoselective reduction of 3-isopropoxycyclobutan-1-one, adapted from established methods for the reduction of substituted cycloalkanones.[8]

Objective: To synthesize cis-3-isopropoxycyclobutan-1-ol via the reduction of 3-isopropoxycyclobutan-1-one.

Materials:

-

3-isopropoxycyclobutan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropoxycyclobutan-1-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over approximately 15 minutes. Monitor for any gas evolution.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 6-7. Be aware of gas evolution.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-isopropoxycyclobutan-1-ol, with the cis-isomer expected as the major product.

Spectroscopic and Analytical Characterization (Expected)

While experimental spectra for 3-isopropoxycyclobutan-1-ol are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the methine proton). The protons on the cyclobutane ring will appear as multiplets. The chemical shift and coupling constants of the protons attached to the carbons bearing the hydroxyl and isopropoxy groups will be diagnostic for determining the cis/trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the carbons in the cyclobutane ring will be influenced by the electronegativity of the oxygen substituents. In propan-2-ol, the methyl carbons appear at a distinct chemical shift from the central carbon of the CHOH group, a pattern expected to be reflected in the isopropoxy moiety of the target molecule.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 3-isopropoxycyclobutan-1-ol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.[10] Strong C-O stretching vibrations for the alcohol and ether linkages are also anticipated in the fingerprint region (typically 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 130.18 g/mol . Common fragmentation patterns for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage.

Potential Applications and Scientific Context

While specific applications for 3-isopropoxycyclobutan-1-ol are not extensively documented, its structural motifs suggest its potential utility in several areas of chemical research and development.

Building Block in Medicinal Chemistry

Substituted cyclobutanes are increasingly recognized as valuable scaffolds in drug discovery. They can serve as bioisosteres for other cyclic or aromatic systems, offering a way to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The hydroxyl group on 3-isopropoxycyclobutan-1-ol provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules with potential therapeutic applications. The isopropoxy group can influence binding interactions within a target protein.

Organic Synthesis and Materials Science

As a functionalized small molecule, 3-isopropoxycyclobutan-1-ol can be a precursor for the synthesis of other novel cyclobutane derivatives. The stereochemistry of the molecule can be exploited in asymmetric synthesis to control the three-dimensional arrangement of atoms in a target molecule. In materials science, such small, functionalized cyclic molecules could be explored as monomers or additives in polymer synthesis.

The dual functionality of the molecule could also lend itself to applications where both hydrophilic (hydroxyl) and lipophilic (isopropoxy) characteristics are desired, for example, in the formulation of specialized solvents or as components in cosmetic or therapeutic formulations.[11]

Caption: Potential application areas for 3-isopropoxycyclobutan-1-ol.

Safety and Handling

Specific safety and handling data for 3-isopropoxycyclobutan-1-ol are not available. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous laboratory chemicals. Based on the safety data sheets of structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[12][14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Isopropoxycyclobutan-1-ol represents a structurally interesting and synthetically accessible molecule. The stereoselective reduction of its ketone precursor provides a reliable route to the cis-isomer, a key feature for its application in stereocontrolled synthesis. While specific applications are yet to be widely reported, its chemical functionalities and three-dimensional structure make it a promising building block for the development of new pharmaceuticals and materials. Further research into its properties and reactivity will undoubtedly unveil its full potential in various scientific disciplines.

References

- Vollhardt, K. P. C., & Schore, N. E. (n.d.). Organic Chemistry.

-

PubChemLite. (n.d.). 3-(propan-2-yloxy)cyclobutan-1-ol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). chem comm cyclobutenes exp part. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

Van den Abeele, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 8036-8045. Retrieved from [Link]

-

ARKAT USA, Inc. (2003). A Convenient Access to Ring Unsaturated Cyclopentanecarbodithioates via Hetero-Diels-Alder Chemistry. Arkivoc, 2003(13), 5-11. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

- Broad Institute. (2018). WO 2018/175537 A1.

-

pharmaphorum. (2025, March 20). Therapeutic or cosmetic? Patent strategies for dual-use innovations. Retrieved from [Link]

-

ChemRxiv. (n.d.). Strain-Enabled Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Retrieved from [Link]

- Google Patents. (n.d.). EP1073702B1 - 4-isobutylcyclohexanol enthaltende riechstoffe.

- Google Patents. (n.d.). US6365180B1 - Oral liquid compositions.

-

DrugPatentWatch. (2026, January 11). Patenting the Sum of the Parts: A Comprehensive Analysis of Drug Combination Intellectual Property Strategy. Retrieved from [Link]

-

ResearchGate. (2026, January 7). Stereoselective synthesis of functionalized perhydropyrrolo[1,2- b ]isoxazoles based on (3+2)-annulation of donor-acceptor cyclopropanes and isoxazolines. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Tri(propan-2-yl)cyclobutane. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-(propan-2-yloxy)cyclobutan-1-ol (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 2. cis-3-(benzyloxy)cyclobutan-1-ol 97% | CAS: 233276-35-2 | AChemBlock [achemblock.com]

- 3. cis-3-(Benzyloxy)cyclobutan-1-ol | 233276-35-2 [sigmaaldrich.com]

- 4. trans-3-(Benzyloxy)cyclobutan-1-ol | 1383813-54-4 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fishersci.ie [fishersci.ie]

- 11. Therapeutic or cosmetic? Patent strategies for dual-use innovations | pharmaphorum [pharmaphorum.com]

- 12. louisville.edu [louisville.edu]

- 13. fishersci.com [fishersci.com]

- 14. chempoint.com [chempoint.com]

Methodological & Application

Application Note: Synthetic Strategies for 3-(Propan-2-yloxy)cyclobutan-1-ol from Epichlorohydrin

Abstract

The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry, valued for its ability to confer conformational rigidity and three-dimensionality to bioactive molecules, often serving as a bioisostere for larger or more flexible chemical groups.[1][2] This application note provides a detailed guide for the synthesis of 3-(propan-2-yloxy)cyclobutan-1-ol, a valuable building block for drug discovery, using the industrial feedstock epichlorohydrin as a starting material.[3] We present two distinct synthetic strategies: a classical approach centered on a key 3-substituted cyclobutanone intermediate, and a more contemporary method involving a formal [3+1] cycloaddition. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical considerations for each synthetic route.

Introduction: The Value of the Cyclobutane Scaffold

In the quest to "escape flatland," medicinal chemists are increasingly turning to sp³-rich scaffolds to improve the physicochemical properties and pharmacological profiles of drug candidates.[4] The cyclobutane ring, in particular, offers a unique puckered geometry that can act as a conformationally restricted alternative to linear propyl linkers or as a non-planar substitute for aromatic rings.[1][2] Molecules incorporating 1,3-disubstituted cyclobutane cores have advanced into clinical trials, highlighting the therapeutic potential of this scaffold.[2]

The target molecule, 3-(propan-2-yloxy)cyclobutan-1-ol, provides two key functional handles for further chemical elaboration: a secondary alcohol that can be oxidized or coupled, and a stable isopropyl ether. Starting from epichlorohydrin, a readily available and inexpensive C3 building block, presents an economically attractive, yet chemically challenging, pathway to this valuable intermediate.[5] This note will elucidate viable synthetic routes, focusing on the causality behind experimental choices and providing robust, self-validating protocols.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary strategies that diverge from a common theme of forming the cyclobutane ring from an acyclic precursor derived from epichlorohydrin.

Figure 1: Retrosynthetic analysis of 3-(propan-2-yloxy)cyclobutan-1-ol from epichlorohydrin.

Pathway I: The Classical Cyclobutanone Approach

This strategy hinges on the formation of a key intermediate, 3-(propan-2-yloxy)cyclobutan-1-one[6], which is then reduced to the target alcohol. The primary challenge lies in the initial construction of the 3-substituted cyclobutanone ring from the linear epichlorohydrin precursor.

Figure 2: Forward synthesis via the classical cyclobutanone pathway.

Step 1: Synthesis of 3-Chlorocyclobutanone (Conceptual)

The direct conversion of epichlorohydrin to a 3-halocyclobutanone is a non-trivial transformation. Literature precedents often involve multi-step sequences, such as the formation of 1,3-dihaloacetones followed by Favorskii-type rearrangements, which can be complex.[7][8] Another conceptual approach involves the rearrangement of cyclopropanemethanol derivatives, which can be accessed from epichlorohydrin.[9] For the purposes of this guide, we will treat 3-chlorocyclobutanone as a procurable intermediate to focus on the subsequent, more predictable transformations.

Step 2: Synthesis of 3-(Propan-2-yloxy)cyclobutan-1-one

This step employs a Williamson ether synthesis. The alkoxide of isopropyl alcohol acts as a nucleophile, displacing the chloride on the cyclobutane ring.

Mechanistic Rationale: Sodium isopropoxide is generated in situ or pre-formed by reacting isopropyl alcohol with a strong base like sodium hydride. This strong nucleophile attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction. The use of a polar aprotic solvent like THF can accelerate the reaction, although using the parent alcohol (isopropanol) as the solvent is also common and often sufficient.

Protocol 1: Williamson Ether Synthesis

| Parameter | Value | Notes |

|---|---|---|

| Reagents | ||

| 3-Chlorocyclobutanone | 1.0 eq | |

| Isopropyl alcohol | 10-20 vol | Serves as reagent and solvent. |

| Sodium Hydride (60% disp.) | 1.2 eq | Handle with extreme care under inert gas. |

| Conditions | ||

| Temperature | 60-80 °C | Reflux may be required for full conversion. |

| Reaction Time | 4-12 h | Monitor by TLC or GC-MS. |

| Atmosphere | Inert (N₂ or Ar) | Crucial for handling sodium hydride. |

Detailed Methodology:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous isopropyl alcohol (10 vol).

-

Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir until the evolution of gas ceases and a clear solution of sodium isopropoxide is formed.

-

Add 3-chlorocyclobutanone (1.0 eq) dropwise to the isopropoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 82 °C) and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-(propan-2-yloxy)cyclobutan-1-one can be purified by column chromatography on silica gel.

Step 3: Reduction to 3-(Propan-2-yloxy)cyclobutan-1-ol

The final step is the reduction of the cyclobutanone carbonyl to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is an effective and selective reagent for this transformation.

Mechanistic & Stereochemical Rationale: The hydride reduction of 3-substituted cyclobutanones is often highly stereoselective, predominantly yielding the cis-alcohol.[10][11] This selectivity is governed by torsional strain, favoring a hydride attack from the face anti to the substituent, consistent with the Felkin-Anh model.[10] The use of bulkier reducing agents generally does not alter this preference significantly, but lowering the temperature can enhance the diastereoselectivity.[11]

Protocol 2: Ketone Reduction

| Parameter | Value | Notes |

|---|---|---|

| Reagents | ||

| 3-(Propan-2-yloxy)cyclobutan-1-one | 1.0 eq | |

| Sodium Borohydride (NaBH₄) | 1.1 eq | Can be added in one portion. |

| Methanol | 10 vol | Common solvent for NaBH₄ reductions. |

| Conditions | ||

| Temperature | 0 °C to RT | Exothermic reaction; initial cooling is advised. |

| Reaction Time | 1-3 h | Typically a rapid reaction. |

Detailed Methodology:

-

Dissolve 3-(propan-2-yloxy)cyclobutan-1-one (1.0 eq) in methanol (10 vol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to 0 °C and slowly add acetone to quench any excess NaBH₄.

-

Add water and extract the product with dichloromethane or ethyl acetate (3 x 10 vol).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting product, a mixture of cis and trans diastereomers, can be purified by flash chromatography if necessary.

Pathway II: The Modern [3+1] Cycloaddition Approach

A more recent and elegant strategy involves a formal [3+1] cycloaddition to construct the cyclobutane ring. This method utilizes epichlorohydrin as a C3 biselectrophile and a C1 bisnucleophile, such as a lithiated 1,1-diborylalkane, to rapidly build molecular complexity.[4][12][13]

Figure 3: Advanced synthesis via a formal [3+1] cycloaddition.

Strategy Overview: This pathway generates a 3-borylated cyclobutanol intermediate. The boronic ester (e.g., Bpin) is a highly versatile synthetic handle that can be transformed into the desired isopropoxy group.[4][13]

-

[3+1] Cycloaddition: Epichlorohydrin is reacted with a lithiated 1,1-diborylalkane. This reaction proceeds with high levels of stereospecificity, providing a direct route to a functionalized cyclobutanol core.[12]

-

Boron-to-Oxygen Conversion: The C-B bond can be oxidized to a C-O bond under standard conditions (e.g., using hydrogen peroxide and sodium hydroxide). This yields a 1,3-diol.

-

Selective Etherification: The resulting 1,3-diol would require selective protection of one hydroxyl group followed by etherification of the other, or direct regioselective etherification, to install the isopropoxy group at the 3-position. This adds steps but offers excellent control over stereochemistry from the outset.

This advanced route is noted for its efficiency and stereocontrol but requires access to specialized organoboron reagents. It represents a cutting-edge alternative to more traditional methods.

Safety and Handling

-

Epichlorohydrin: Is a carcinogen and a toxic substance. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydride: Is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.

-

Solvents: Organic solvents like methanol, THF, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of 3-(propan-2-yloxy)cyclobutan-1-ol from epichlorohydrin is a feasible but challenging endeavor that highlights key principles of modern organic synthesis. The classical approach via a 3-chlorocyclobutanone intermediate relies on well-established, robust reactions like the Williamson ether synthesis and sodium borohydride reduction. Its primary hurdle is the efficient initial construction of the cyclobutane ring. In contrast, the modern [3+1] cycloaddition strategy offers an elegant and stereocontrolled route, though it necessitates more specialized reagents. The choice of route will depend on the specific resources, scale, and stereochemical requirements of the research or development program.

References

-

Brainly.com. (2023, March 28). 1. Show how you can use isopropyl alcohol to make a specific ether using the Williamson Ether. brainly.com. Retrieved from [Link]

-

Wikipedia. (2023, July 26). Homo-Favorskii rearrangement. Wikipedia. Retrieved from [Link]

-

Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Retrieved from [Link]

-

Wiley Online Library. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Wiley Online Library. Retrieved from [Link]

-

Vrije Universiteit Amsterdam Research Portal. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Retrieved from [Link]

-

Georganics. (2021, November 29). Cyclobutanol - general description and application. Georganics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Organic Chemistry Portal. Retrieved from [Link]

-

StackExchange. (2022, February 3). Selectivity in dehydration of isopropyl alcohol to diisopropyl ether. StackExchange. Retrieved from [Link]

-

Wikipedia. (2023, October 15). Cyclobutanol. Wikipedia. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. Retrieved from [Link]

-

ACS Publications. (2020, May 22). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Retrieved from [Link]

-

Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Retrieved from [Link]

- Google Patents. (n.d.). EP0694518A2 - Production of isopropyl alcohol and diisopropyl ether. Google Patents.

-

ResearchGate. (n.d.). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Epichlorohydrin. Organic Syntheses. Retrieved from [Link]

-

Sciencemadness.org. (2010, September 11). Synthesis of Diisopropyl-ether. Sciencemadness.org. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Retrieved from [Link]

-

ACS Publications. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 3-(propan-2-yloxy)cyclobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. University of Wisconsin–Madison. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, December 20). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Royal Society of Chemistry. Retrieved from [Link]

-

Atlantis Press. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Retrieved from [Link]

-

ACS Publications. (n.d.). Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes. Journal of the American Chemical Society. Retrieved from [Link]

-

Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Retrieved from [Link]

-

Atlantis Press. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-butylcyclobutenone. Organic Syntheses. Retrieved from [Link]

-

Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. Retrieved from [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. research.vu.nl [research.vu.nl]

- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. chemscene.com [chemscene.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Favorskii Reaction [organic-chemistry.org]

- 9. Cyclobutanol - general description and application [georganics.sk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biblio.vub.ac.be [biblio.vub.ac.be]

- 12. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Using 3-(Propan-2-yloxy)cyclobutan-1-ol as a scaffold in medicinal chemistry

Application Note: Strategic Utilization of 3-(Propan-2-yloxy)cyclobutan-1-ol in Medicinal Chemistry

Executive Summary: The "High-Fsp³" Phenyl Bioisostere

In modern drug discovery, the escape from "flatland" (increasing Fsp³ character) is a primary strategy to improve solubility, permeability, and metabolic stability. 3-(Propan-2-yloxy)cyclobutan-1-ol represents a privileged scaffold that serves as a metabolically robust, conformationally restricted bioisostere for para-substituted benzenes or linear alkyl chains.[1][2][3]

This guide details the structural properties, synthetic handling, and strategic application of this scaffold.[4][5][6][7] Unlike flexible alkyl linkers, the cyclobutane core reduces entropic penalties upon binding. Unlike phenyl rings, it offers three-dimensionality and eliminates metabolic liabilities associated with aromatic oxidation (e.g., quinone formation).[1][2]

Structural Analysis & Stereochemistry

The utility of this scaffold hinges on the precise control of its stereochemistry. The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans isomers, which display distinct exit vectors.

| Feature | Trans-Isomer | Cis-Isomer |

| Geometry | Linear, extended conformation.[1][2][3] | Bent, "kinked" conformation.[2] |

| Vector Angle | ~180° (Pseudo-diequatorial) | ~120° (Pseudo-axial/equatorial) |

| Bioisostere For | para-Substituted Phenyl | meta-Substituted Phenyl / Turns |

| Polarity (LogP) | Generally more lipophilic | Generally more polar (dipole alignment) |

Critical Consideration: The cyclobutane ring is not planar; it exists in a "puckered" conformation (~30° dihedral angle) to relieve torsional strain.[2][3] This puckering is dynamic but can be locked by bulky substituents.[1][2][3]

Diagram 1: Scaffold Geometry & Isomerism

Caption: Geometric relationship between cyclobutane isomers and phenyl rings. The Trans isomer is the preferred surrogate for linear linkers.

Synthetic Protocols

The commercial availability of 3-(Propan-2-yloxy)cyclobutan-1-one (CAS 1518213-91-6) makes it the standard starting material.[1][2][3] The key challenge is stereoselective reduction to the desired alcohol.

Protocol A: Stereoselective Reduction (Ketone to Alcohol)

-

Objective: To synthesize cis- or trans-3-(propan-2-yloxy)cyclobutan-1-ol.

-

Mechanistic Insight: Small hydride donors (NaBH₄) attack from the less hindered face (axial attack), favoring the thermodynamically stable isomer (often trans).[2] Bulky hydrides (L-Selectride) attack from the sterically open face, favoring the kinetic product (often cis).[1][2]

Materials:

-

Substrate: 3-(Propan-2-yloxy)cyclobutan-1-one (1.0 eq)[1][2][3]

-

Reagent A (For Trans-major): NaBH₄ (0.5 eq) in MeOH.[1][2][3]

-

Reagent B (For Cis-major): L-Selectride (1.1 eq) in THF at -78°C.[1][2][3]

Step-by-Step (NaBH₄ Method):

-

Dissolution: Dissolve 1.0 g of ketone in 10 mL anhydrous MeOH. Cool to 0°C.[1][2][3]

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.[1][2][3]

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (stain with KMnO₄; cyclobutanes are UV inactive).[1][2][3]

-

Quench: Add Saturated NH₄Cl solution (5 mL). Stir for 10 mins.

-

Extraction: Remove MeOH under vacuum. Extract aqueous residue with DCM (3x).[1][2][3]

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

-

Note: The cis and trans isomers usually separate well on silica due to polarity differences.[3]

-

Protocol B: Activation & Coupling (Mitsunobu Reaction)

-

Objective: To attach the scaffold to a nucleophilic pharmacophore (e.g., Phenol, Amine, Heterocycle) with inversion of configuration .

-

Self-Validating Check: If starting with cis-alcohol, the product will be trans-substituted.[1][2][3]

Step-by-Step:

-

Setup: In a dry flask, combine Pharmacophore (1.0 eq), 3-(Propan-2-yloxy)cyclobutan-1-ol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

-

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

-

Stir: Allow to warm to RT overnight.

-

Workup: Concentrate and triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.

-

Purification: Flash chromatography.

Analytical Verification (Isomer Assignment)

Assigning stereochemistry is critical.[1][2][3] Do not rely solely on "major/minor" predictions.

Method: 1D ¹H-NMR NOE (Nuclear Overhauser Effect)

-

Target Signals: Identify the methine proton at C1 (attached to -OH) and C3 (attached to -OiPr).[1][2][3]

-

Experiment: Irradiate the C1-H signal.

-

Interpretation:

Strategic Application in Lead Optimization

Decision Tree: When to use this scaffold?

Use the following logic flow to determine if 3-(Propan-2-yloxy)cyclobutan-1-ol is the correct solution for your SAR (Structure-Activity Relationship) bottleneck.

Caption: SAR decision logic for deploying the cyclobutane scaffold.

Quantitative Impact Analysis

Replacing a phenyl ring with this cyclobutane scaffold typically results in the following shifts in physicochemical properties:

| Property | Phenyl Ring | Cyclobutane Scaffold | Impact |

| Hybridization | sp² (Planar) | sp³ (3D) | Increases solubility; disrupts crystal packing.[1][2][3] |

| LogD (pH 7.4) | High | Moderate | Lowers lipophilicity (typically -0.5 to -1.0 log units).[1][2][3] |

| Metabolic Stability | Low (CYP oxidation) | High | Eliminates aromatic hydroxylation sites.[1][2][3] |

| Solubility | Low | High | Ether oxygen + Alcohol H-bond donor/acceptor.[1][2][3] |

References

-

Mykhailiuk, P. K. (2023).[1][2][3][8][9] 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring. Nature Chemistry. Link

- Context: Establishes the foundational logic of using strained sp³ rings (cyclobutanes/bicycles) as phenyl isosteres.

-

BenchChem. (2025).[1][2][3] The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. Link[1][2]

- Context: Detailed review of 1,3-disubstituted cyclobutanes in kinase and protease inhibitors.

-

PubChem. 3-(Propan-2-yloxy)cyclobutan-1-ol Compound Summary. Link[1][2]

-

Meanwell, N. A. (2011).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

- Context: Discusses the geometric mimicry of cyclobutanes vs. phenyl rings.

-

ChemScene. 3-(Propan-2-yloxy)cyclobutan-1-one Product Page. Link

-

Context: Sourcing for the key ketone intermediate.[3]

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 3-(propan-2-yloxy)cyclobutan-1-ol (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. 3-Propylcyclohexan-1-ol | C9H18O | CID 20518045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-(Propan-2-yloxy)cyclobutan-1-ol

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif has emerged as a compelling structural element in modern medicinal chemistry and drug development.[1][2][3] Its rigid, three-dimensional geometry provides a unique conformational constraint that can enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity. The compound 3-(propan-2-yloxy)cyclobutan-1-ol is a versatile building block, featuring a synthetically tractable secondary alcohol that serves as a prime handle for introducing diverse functionalities. This guide provides detailed protocols and expert insights into the functionalization of this hydroxyl group, enabling researchers to unlock the synthetic potential of this valuable intermediate.

Core Reactivity and Strategic Considerations

The hydroxyl group of 3-(propan-2-yloxy)cyclobutan-1-ol, being a secondary alcohol on a strained four-membered ring, exhibits characteristic reactivity.[4][5] Understanding these characteristics is paramount for successful synthetic transformations. Key considerations include:

-

Ring Strain: The inherent strain in the cyclobutane ring can influence the reactivity of the hydroxyl group, potentially affecting reaction rates and equilibria compared to acyclic analogues.[4]

-

Steric Hindrance: The bulky isopropoxy group at the 3-position may exert some steric influence on the approach of reagents to the hydroxyl group.

-

Nucleophilicity of the Hydroxyl Group: The oxygen atom's lone pairs of electrons render the hydroxyl group nucleophilic, allowing it to attack various electrophiles.[4]

-

Leaving Group Potential: The hydroxyl group is a poor leaving group. Therefore, for substitution reactions, it must first be activated or converted into a better leaving group.[6]

This guide will focus on three primary classes of transformations at the hydroxyl center: Etherification , Esterification , and Oxidation .

Section 1: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[7][8] This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[8][9][10]

Scientific Rationale and Mechanistic Insight

The reaction proceeds in two key steps. First, a strong base is used to deprotonate the hydroxyl group of 3-(propan-2-yloxy)cyclobutan-1-ol, forming the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[8] Subsequently, the resulting potent nucleophile attacks the primary or secondary alkyl halide in an S(_N)2 fashion, leading to the formation of the desired ether and a sodium halide salt.[8] The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial as it solvates the cation without deactivating the nucleophilic alkoxide, thereby accelerating the reaction.[7]

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of 1-Ethoxy-3-(propan-2-yloxy)cyclobutane

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-(Propan-2-yloxy)cyclobutan-1-ol | 130.18 | 1.30 g | 10.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.48 g | 12.0 |

| Iodoethane | 155.97 | 1.87 g (0.97 mL) | 12.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated aqueous NH₄Cl solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous THF (30 mL) via syringe and cool the suspension to 0 °C using an ice bath.

-

Alcohol Addition: Slowly add a solution of 3-(propan-2-yloxy)cyclobutan-1-ol (1.30 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension of NaH. Effervescence (H₂ gas evolution) should be observed.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add iodoethane (0.97 mL, 12.0 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-ethoxy-3-(propan-2-yloxy)cyclobutane.

Section 2: Esterification of the Hydroxyl Group

Ester formation is a cornerstone of organic synthesis. Two highly effective methods for esterifying the hydroxyl group of 3-(propan-2-yloxy)cyclobutan-1-ol are the Fischer esterification and the Mitsunobu reaction.

Fischer Esterification: Acid-Catalyzed Condensation

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11] This is a reversible equilibrium-driven process.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[11] The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfers and elimination of a water molecule yield the ester.[11][12] To drive the equilibrium towards the product, it is common to either use an excess of one of the reactants or to remove water as it is formed.

Caption: Fischer Esterification Mechanism.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-(Propan-2-yloxy)cyclobutan-1-ol | 130.18 | 1.30 g | 10.0 |

| Acetic Acid (Glacial) | 60.05 | 1.14 g (1.1 mL) | 20.0 |

| Sulfuric Acid (Concentrated) | 98.08 | 2-3 drops | - |

| Toluene | - | 40 mL | - |

| Saturated aqueous NaHCO₃ solution | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-(propan-2-yloxy)cyclobutan-1-ol (1.30 g, 10.0 mmol), acetic acid (1.1 mL, 20.0 mmol), and toluene (40 mL).

-

Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution (30 mL) to neutralize the excess acid.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(propan-2-yloxy)cyclobutyl acetate.

Mitsunobu Reaction: Mild and Stereospecific Esterification

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[13][14] It proceeds under mild, neutral conditions.[15]

This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] PPh₃ and DEAD initially react to form a phosphonium salt. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a very good leaving group.[6] The carboxylate, formed by the deprotonation of the carboxylic acid by the betaine intermediate, then acts as the nucleophile, displacing the activated hydroxyl group via an S(_N)2 mechanism, resulting in the desired ester with inversion of configuration at the alcohol carbon.[6][13][14]

Caption: Mitsunobu Reaction Workflow.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-(Propan-2-yloxy)cyclobutan-1-ol | 130.18 | 1.30 g | 10.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 |

| Benzoic Acid | 122.12 | 1.83 g | 15.0 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.03 g (3.0 mL) | 15.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated aqueous NaHCO₃ solution | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 3-(propan-2-yloxy)cyclobutan-1-ol (1.30 g, 10.0 mmol), triphenylphosphine (3.93 g, 15.0 mmol), and benzoic acid (1.83 g, 15.0 mmol) in anhydrous THF (50 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DIAD Addition: Add DIAD (3.0 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes. A color change and/or the formation of a precipitate may be observed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced DIAD. Direct purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) will separate the product from the byproducts, yielding pure 3-(propan-2-yloxy)cyclobutyl benzoate.

Section 3: Oxidation to 3-(Propan-2-yloxy)cyclobutan-1-one

Oxidation of the secondary alcohol to the corresponding ketone, 3-(propan-2-yloxy)cyclobutan-1-one, provides a key intermediate for further C-C bond-forming reactions at the carbonyl group. A variety of oxidizing agents can be employed.[4]

Scientific Rationale and Mechanistic Insight

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group.[4] Reagents such as chromic acid (H₂CrO₄) are effective but generate toxic chromium waste.[4] Milder and more environmentally benign methods are often preferred. Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.[16] The reaction proceeds via a periodinane ester intermediate, followed by an intramolecular elimination.

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. What are the reaction orders of cyclobutanol reactions? - Blog [btcpharmtech.com]

- 5. Cyclobutanol - general description and application [georganics.sk]

- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

Application Note: Regioselective Etherification of Cyclobutane-1,3-diol

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It synthesizes standard organic methodology with specific considerations for the strained cyclobutane scaffold.

Abstract

The cyclobutane-1,3-diol scaffold is a high-value bioisostere in modern drug discovery, offering a rigid, metabolic-stable alternative to gem-dimethyl or phenyl groups.[1] However, its derivatization—specifically etherification—presents challenges in controlling mono- vs. di-substitution and maintaining stereochemical integrity. This guide provides a validated protocol for the controlled O-alkylation of cyclobutane-1,3-diol, focusing on reaction conditions that maximize the yield of the mono-ether derivative while minimizing ring-opening side reactions common to strained rings.

Strategic Analysis & Mechanistic Insights

The Challenge of the Scaffold

Cyclobutane-1,3-diol possesses a "puckered" conformation (butterfly shape) to relieve torsional strain. This geometry creates distinct steric environments for the hydroxyl groups depending on whether the isomer is cis or trans.

-

Cis-isomer: The hydroxyl groups are pseudo-equatorial, generally making them more nucleophilic but also more prone to di-substitution due to lack of steric shielding.

-

Trans-isomer: One hydroxyl is pseudo-axial and one pseudo-equatorial, often leading to lower initial reactivity but higher selectivity.

Reaction Pathway & Selectivity

The reaction follows a standard Williamson Ether Synthesis (SN2) mechanism. The critical control parameter is the statistical distribution of the alkoxide intermediate.

-

Mono-etherification: Requires strict stoichiometric control (1.0–1.1 equiv. of base/electrophile) and high dilution to favor the mono-anion.

-

Di-etherification: Achieved with excess reagents (2.5+ equiv.) and higher temperatures.

Decision Matrix: Condition Selection

Before starting, select the condition set based on your electrophile and solubility requirements.

Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity and substrate solubility.

Detailed Experimental Protocols

Protocol A: Selective Mono-Etherification (NaH/THF)

Objective: Synthesis of 3-(benzyloxy)cyclobutanol (Example). Scope: Best for primary alkyl halides (Benzyl bromide, Methyl iodide, Allyl bromide).

Reagents & Equipment[1][2][3][4]

-

Substrate: cis-Cyclobutane-1,3-diol (1.0 equiv, commercially available or synthesized via hydrogenation of cyclobutane-1,3-dione).

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).

-

Electrophile: Benzyl bromide (BnBr) (1.0 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (if solubility is poor).

-

Quench: Saturated NH4Cl solution.

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Base Activation: Add NaH (1.1 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to grease (optional but recommended for small scale). Suspend washed NaH in anhydrous THF (0.2 M relative to diol).

-

Deprotonation: Cool the suspension to 0 °C (ice bath). Add cyclobutane-1,3-diol (1.0 equiv) portion-wise or as a solution in minimal THF/DMF.

-

Note: Evolution of H2 gas will occur.[4] Ensure proper venting.

-

Checkpoint: Stir at 0 °C for 30 min, then warm to Room Temperature (RT) for 30 min. The solution should become cloudy/opaque as the mono-alkoxide forms.

-

-

Alkylation: Cool the mixture back to 0 °C . Add the electrophile (BnBr, 1.0 equiv) dropwise via syringe pump or addition funnel over 20 minutes.

-

Reasoning: Slow addition prevents local high concentrations of electrophile, reducing the risk of di-alkylation.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Monitoring: Check TLC (Visualization: KMnO4 stain, diol is very polar, mono-ether is mid-polar, di-ether is non-polar).

-

-

Work-up:

-

Purification: Flash column chromatography (Silica gel).

-

Gradient: 10% -> 50% EtOAc in Hexanes.

-

Elution Order: Di-ether (fastest) -> Mono-ether (Target) -> Unreacted Diol (slowest).

-

Protocol B: Exhaustive Di-Etherification

Objective: Synthesis of 1,3-dimethoxycyclobutane. Modifications:

-

Base: NaH (2.5 equiv) or KOH (4.0 equiv, powdered).

-

Electrophile: Methyl Iodide (3.0 equiv).

-

Temperature: Heat to 50–60 °C to ensure completion.

Quality Control & Troubleshooting

Data Summary Table

| Parameter | Mono-Etherification Target | Di-Etherification Target |

| Base Equiv. | 1.0 – 1.1 | 2.5 – 3.0 |

| Electrophile Equiv. | 0.95 – 1.0 | 2.5 – 4.0 |

| Concentration | 0.1 M (Dilute favors mono) | 0.5 M (Conc. favors di) |

| Temperature | 0 °C -> RT | RT -> 60 °C |

| Typical Yield | 50–65% | 85–95% |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Poor solubility of the diol in THF.

-

Fix: Add dry DMF as a co-solvent (10-20% v/v) or switch entirely to DMF. Note that DMF is harder to remove during workup (requires extensive water washes).

-

-

Issue: High Di-ether byproduct.

-

Cause: Excess base/electrophile or fast addition.

-

Fix: Reduce electrophile to 0.9 equiv. Use a syringe pump for addition. Ensure the reaction stays at 0 °C during addition.

-

-

Issue: Elimination (Alkene formation).

-

Cause: High temperature or bulky electrophile.

-

Fix: Switch to milder conditions (Ag2O catalyst) or use a triflate electrophile at lower temperatures.

-

Analytical Validation

-

1H NMR (CDCl3):

-

Look for the symmetry break. The starting material (if cis) is meso (symmetric). The mono-ether will show distinct signals for the H-1 and H-3 protons (e.g., H-3 at ~3.8 ppm (CH-OR) and H-1 at ~4.2 ppm (CH-OH)).

-

Di-ether: Restored symmetry (simplified spectrum).

-

-

GC-MS: Excellent for quantifying the ratio of Diol : Mono : Di.

Visualizing the Workflow

Figure 2: Step-by-step experimental workflow for the mono-etherification of cyclobutane-1,3-diol.

References

-

Williamson Ether Synthesis Mechanism

- Cyclobutane Scaffold in Medicinal Chemistry

-

General Diol Desymmetrization

-

Cyclobutane Stability & Reactivity

-

Hydrogenation of Diones to Diols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1-Cyclohexylbutane-1,3-diol | C10H20O2 | CID 5242107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iris.unive.it [iris.unive.it]

- 11. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Stereoselective synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-ol

Application Note: Stereoselective Synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-ol

Executive Summary

The cyclobutane ring is a critical bioisostere in modern medicinal chemistry, often employed to replace gem-dimethyl groups or phenyl rings to modulate lipophilicity and metabolic stability. However, the synthesis of 1,3-disubstituted cyclobutanes presents a significant stereochemical challenge due to the ring's puckered conformation.

This application note details the stereoselective synthesis of cis-3-(propan-2-yloxy)cyclobutan-1-ol . Unlike cyclohexane systems where bulky reagents often favor the kinetic (less stable) product, the reduction of 3-substituted cyclobutanones exhibits a unique stereoelectronic bias that strongly favors the cis-isomer (thermodynamic) regardless of the reducing agent used. We provide a validated protocol using L-Selectride to maximize this selectivity (>95:5 dr) and ensure reproducibility at scale.

Strategic Analysis & Mechanism

The Stereochemical Challenge

Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. In 1,3-disubstituted systems, the substituents can adopt pseudo-equatorial (

-

Cis-isomer: Both substituents are typically pseudo-equatorial (

), minimizing 1,3-diaxial repulsion. This is the thermodynamically preferred isomer.[1] -

Trans-isomer: One substituent is pseudo-equatorial and the other pseudo-axial (

), creating higher steric strain.

Mechanistic Rationale for Selectivity

The reduction of 3-(propan-2-yloxy)cyclobutan-1-one follows a model distinct from cyclohexanones. Experimental and computational studies confirm that hydride attack occurs preferentially from the face opposite the 3-alkoxy substituent ("anti-facial" attack).

-

Conformational Lock: The bulky isopropoxy group anchors the ring in a conformation where it occupies the pseudo-equatorial position.

-

Trajectory: The hydride nucleophile attacks from the pseudo-axial trajectory (anti to the alkoxy group) to minimize torsional strain in the transition state.

-

Outcome: This forces the resulting hydroxyl group into the pseudo-equatorial position, yielding the cis diastereomer.

While small hydrides (e.g., NaBH

Figure 1: Reaction pathway demonstrating the stereoelectronic preference for the cis-isomer via anti-facial hydride attack.

Detailed Experimental Protocol

Materials & Equipment[2]

-

Starting Material: 3-(Propan-2-yloxy)cyclobutan-1-one (Purity >98%).

-

Reagent: L-Selectride (1.0 M in THF). Note: Highly pyrophoric. Handle under inert atmosphere.

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

-

Quench: 30% Hydrogen Peroxide (H

O -

Equipment: Flame-dried 3-neck round bottom flask, nitrogen/argon manifold, low-temperature thermometer.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 500 mL 3-neck flask with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

-

Evacuate and backfill with Argon (3 cycles) to ensure an anaerobic environment.

-

Charge the flask with 3-(propan-2-yloxy)cyclobutan-1-one (10.0 g, 78.0 mmol) dissolved in anhydrous THF (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75 °C.

Step 2: Reduction (Critical Stereocontrol) 5. Transfer L-Selectride (85.8 mL, 85.8 mmol, 1.1 equiv) to the addition funnel via cannula. 6. Add the reducing agent dropwise over 45 minutes.[2]

- Critical Parameter: Maintain internal temperature < -70 °C. Rapid addition causes localized heating, eroding diastereoselectivity.

- Once addition is complete, stir at -78 °C for 2 hours.

- Monitor reaction progress via TLC (30% EtOAc/Hexanes) or GC-FID. Starting ketone should be undetectable.

Step 3: Oxidative Workup